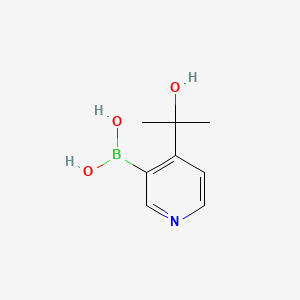

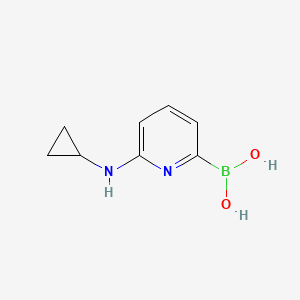

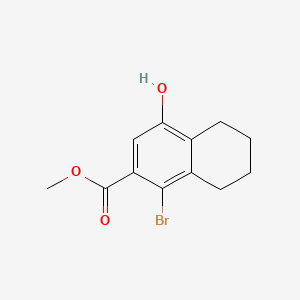

![molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1](/img/structure/B578230.png)

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves a C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular weight of “this compound” is 255.07 . The IUPAC name is this compound and the InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions of this compound involve one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry environment .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Borylation Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential in pharmaceutical synthesis through palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is significant for creating dimerization products and derivatives that have applications in developing anti-cancer and anti-TB agents. Specifically, derivatives formed from this compound have shown moderate activity against tuberculosis and particular potency in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

Ionic Liquid-Promoted Synthesis

The compound has also been involved in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, highlighting an efficient method for creating these derivatives with potential biological activities. The simplicity of this method and the ability to reuse the ionic liquid make it an environmentally friendly and cost-effective approach to synthesizing these compounds (Shaabani et al., 2006).

Anti-Hepatitis B Virus Activity

Research into the derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has demonstrated promising anti-hepatitis B virus (HBV) activity. Several synthesized derivatives were highly effective in inhibiting the replication of HBV DNA, suggesting potential therapeutic applications for hepatitis B treatment (Chen et al., 2011).

Microwave-Assisted Synthesis

An efficient, microwave-assisted synthesis method for creating 3-bromoimidazo[1,2-a]pyridines, including derivatives of this compound, has been reported. This method offers good yields and represents a rapid approach to synthesizing a variety of imidazo[1,2-a]pyridine derivatives, highlighting the versatility and efficiency of microwave-assisted reactions in modern synthetic chemistry (Patil et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Biochemical Pathways

It is known that compounds with a similar core have shown anti-bacterial action againstS. pneumoniae , suggesting they may interfere with bacterial growth and proliferation pathways.

Result of Action

Compounds with a similar core have demonstrated anti-bacterial action againstS. pneumoniae , indicating potential antimicrobial effects.

Action Environment

Environmental factors could include pH, temperature, and the presence of other compounds or enzymes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJSXODXXXSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)